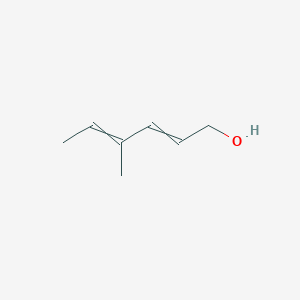

4-Methylhexa-2,4-dien-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57258-51-2 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

4-methylhexa-2,4-dien-1-ol |

InChI |

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3-5,8H,6H2,1-2H3 |

InChI Key |

WGDNYTTYAVSARF-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C=CCO |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Methylhexa 2,4 Dien 1 Ol and Its Analogues

Targeted Synthesis of (2E,4E)-4-Methylhexa-2,4-dien-1-ol

The synthesis of the specific stereoisomer (2E,4E)-4-methylhexa-2,4-dien-1-ol requires precise control over the geometry of the two double bonds. A common and effective strategy involves the stereoselective reduction of a corresponding conjugated dienoate precursor.

A primary route to (2E,4E)-4-methylhexa-2,4-dien-1-ol is the reduction of its corresponding ester, ethyl (2E,4E)-4-methylhexa-2,4-dienoate. mdpi.com This precursor can be synthesized via methods such as the Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and (E)-2-methylbut-2-enal, which reliably establishes the (2E,4E) stereochemistry. mdpi.com

Once the conjugated dienoate is obtained, its reduction to the primary allylic alcohol is typically achieved using metal hydride reagents. The key challenge is to selectively reduce the ester functionality without affecting the conjugated diene system. Reagents like Diisobutylaluminum hydride (DIBAL-H) are known for the selective reduction of esters to alcohols, often preserving the integrity of conjugated double bonds. researchgate.net Similarly, Lithium aluminum hydride (LiAlH₄) is also effective for this transformation. mdpi.com The choice of reagent and conditions is critical for achieving high yield and stereoselectivity. researchgate.netCurrent time information in Bangalore, IN.

The optimization of the reduction step is crucial for an efficient synthesis. While both DIBAL-H and LiAlH₄ can effect the desired transformation, their reactivity profiles differ, necessitating careful control of reaction conditions.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent that readily reduces esters to primary alcohols. libretexts.org In the synthesis of (2E,4E)-4-methylhexa-2,4-dien-1-ol, LiAlH₄ has been successfully used in diethyl ether at 0 °C. mdpi.com The reaction proceeds rapidly at this temperature, and careful, portion-wise addition of the solid hydride to the ester solution is required to manage the reaction's exothermicity. mdpi.com

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a more sterically hindered and less reactive hydride than LiAlH₄, which often imparts greater selectivity. nih.govcaltech.edu It is particularly well-suited for the partial reduction of esters to aldehydes at very low temperatures (e.g., -78 °C). lookchem.com To achieve full reduction to the alcohol, the reaction may require higher temperatures or an excess of the reagent. The main advantage of DIBAL-H is its high chemoselectivity, which minimizes side reactions such as the reduction of the carbon-carbon double bonds. researchgate.netnih.gov Optimization involves adjusting the temperature, solvent (commonly toluene (B28343) or hexanes), and stoichiometry of the DIBAL-H reagent. caltech.edu

Table 1: Comparison of Metal Hydride Protocols for Dienoate Reduction

| Reagent | Typical Conditions | Key Characteristics | Selectivity |

|---|---|---|---|

| LiAlH₄ | 0 °C, Diethyl Ether | Powerful, highly reactive | Good for complete reduction, but less chemoselective |

Preparation of (E)-4-Methylhexa-3,5-dien-1-ol via Rearrangement Chemistry

An isomeric dienol, (E)-4-methylhexa-3,5-dien-1-ol, can be synthesized through an elegant one-pot process that leverages rearrangement chemistry, providing a distinct structural motif compared to the 2,4-dienol.

The synthesis of (E)-4-methylhexa-3,5-dien-1-ol has been achieved in a single step starting from 3-methylpenta-1,4-diene. caltech.edu The strategy involves the initial deprotonation of the starting diene with a strong base, such as butyllithium (B86547) (BuLi), to generate an allylic anion. This is followed by in-situ alkylation with an electrophile, paraformaldehyde, which introduces the required hydroxymethyl group. caltech.edu This sequence sets the stage for a subsequent sigmatropic rearrangement that forms the final product.

The crucial step in the formation of (E)-4-methylhexa-3,5-dien-1-ol is an in-situ oxy-anion accelerated mdpi.comCurrent time information in Bangalore, IN.-sigmatropic rearrangement. caltech.edu After the initial alkylation of the allylic anion with paraformaldehyde, a lithium alkoxide intermediate is formed. The presence of this negatively charged oxygen atom (oxyanion) dramatically accelerates the rate of the subsequent mdpi.comCurrent time information in Bangalore, IN.-sigmatropic shift of the carbon framework. libretexts.orgnih.gov

This acceleration is attributed to the HOMO-raising effect of the anionic substituent, which weakens the adjacent carbon-carbon bond that needs to be broken during the rearrangement. nih.gov The reaction proceeds through a concerted, pericyclic transition state, leading to the thermodynamically more stable conjugated diene system of the product, (E)-4-methylhexa-3,5-dien-1-ol. caltech.eduresearchgate.net This method provides a powerful and efficient way to construct a specific dienol isomer that might be difficult to access through other linear synthetic sequences.

Diverse Synthetic Routes to Dienol Scaffolds

Beyond the specific examples above, a range of synthetic methodologies can be employed to construct various dienol scaffolds, highlighting the versatility of modern organic synthesis.

Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations: These reactions are cornerstone methods for forming carbon-carbon double bonds with good stereocontrol. A dienol can be built by reacting a suitable aldehyde or ketone with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). For instance, an α,β-unsaturated aldehyde can be chain-extended with a phosphonate reagent to create a diene system, which can then be reduced to the target dienol. researchgate.net

Stille Cross-Coupling: Palladium-catalyzed Stille cross-coupling provides an effective means of creating conjugated systems. The coupling of an organotin reagent, such as an alkenylstannane, with a vinyl halide or triflate can construct the diene backbone. Current time information in Bangalore, IN. For example, ethyl (Z)-4,4,4-trifluoro-3-iodobutenoate can be coupled with alkenyltin reagents to give trifluoromethyl-containing dienoates, which are subsequently reduced to the corresponding dienols using DIBAL-H. Current time information in Bangalore, IN.

Olefin Metathesis: Cross-metathesis reactions catalyzed by ruthenium complexes offer another powerful route. The reaction between a simple alcohol containing a terminal alkene and a diene partner can form a more complex dienol product. This method has been used in the synthesis of retinoid analogues by reacting homoallyl alcohol with ethyl 3-methylhexa-2,4-dienoate to create a new, extended dienol structure with high E-stereoselectivity. organic-chemistry.org

Table 2: Summary of Synthetic Routes to Dienol Scaffolds

| Method | Key Reagents | Bond Formation | Notes |

|---|---|---|---|

| HWE Olefination | Phosphonate, Base, Aldehyde | C=C | Excellent E-selectivity |

| Stille Coupling | Organostannane, Pd catalyst | C-C | Forms conjugated systems |

| Olefin Metathesis | Ru catalyst, Alkene partners | C=C | Exchanges alkylidene groups |

Construction of Dienols from Alkyne Precursors

Alkyne precursors serve as a powerful platform for the stereocontrolled synthesis of dienols. Methodologies such as the reductive coupling of enynes and the hydroalumination of propargyl alcohols offer direct routes to the dienol scaffold.

One prominent strategy involves the nickel-catalyzed reductive coupling of 1,3-enynes with aldehydes. This method is highly effective for generating dienols with excellent regioselectivity. The reaction typically employs a nickel catalyst, such as Ni(cod)₂, in the presence of a phosphine (B1218219) ligand and a reducing agent. The regioselectivity is often directed by the electronic nature of the enyne, with the coupling occurring at the acetylenic carbon distal to the existing double bond. For instance, the coupling of various 1,3-enynes with aldehydes proceeds with high regioselectivity, favoring the formation of the desired dienol over its regioisomer. nih.gov The use of chiral phosphine ligands can also induce enantioselectivity in the newly formed alcohol center. nih.gov

Another powerful technique is the hydroalumination of propargyl alcohols. This reaction typically involves the cis-addition of an aluminum hydride reagent, such as diisobutylaluminum hydride (DIBAL-H) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), across the alkyne. nih.govrsc.org The resulting alkenylalane intermediate can then be functionalized. For the synthesis of dienols, the hydroalumination of enynols can be followed by a coupling reaction to introduce the second double bond. The stereochemistry of the hydroalumination is highly dependent on the reagent and reaction conditions, with trans-hydroalumination also being achievable to access different stereoisomers. rsc.org

Enyne cross-metathesis offers a further route to functionalized dienes which can be precursors to dienols. beilstein-journals.orgmdpi.comnsf.govnih.gov This reaction, often catalyzed by ruthenium carbene complexes like the Grubbs or Hoveyda catalysts, couples an alkyne with an alkene. beilstein-journals.orgmdpi.com The use of ethylene (B1197577) as the alkene partner is particularly useful for the synthesis of terminal dienes from terminal alkynes, proceeding with high selectivity. beilstein-journals.orgmdpi.comnsf.gov

Table 1: Synthesis of Dienols from Alkyne Precursors

| Precursor Type | Reaction | Catalyst/Reagent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Enyne & Aldehyde | Nickel-Catalyzed Reductive Coupling | Ni(cod)₂ / PPh₃ / Et₃B | High regioselectivity for dienol formation. | Good to Excellent | nih.gov |

| Propargyl Alcohol | Hydroalumination-Coupling | 1. DIBAL-H 2. Pd(PPh₃)₄, Aryl Iodide | Stereospecific formation of 3,3-disubstituted allyl alcohols. | High | nih.gov |

| Propargyl Amine | Ti-catalyzed cis-Hydroalumination | Cp₂TiCl₂ / Red-Al | Provides Z-allylic amines with high stereoselectivity. | Good to Excellent | rsc.org |

| Terminal Alkyne & Ethylene | Enyne Cross-Metathesis | Grubbs or Hoveyda Catalyst | Forms terminal 1,3-dienes. | High | beilstein-journals.orgmdpi.comnsf.gov |

Olefination-Based Approaches to Conjugated Dienes

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are cornerstone methodologies for the construction of carbon-carbon double bonds and are widely applied in the synthesis of conjugated dienes and their alcohol derivatives. wikipedia.orgpressbooks.pubmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orgpressbooks.pubmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org For the synthesis of conjugated dienols, an α,β-unsaturated aldehyde can be reacted with a phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., those with alkyl substituents) generally lead to the formation of (Z)-alkenes with high selectivity. wikipedia.org Conversely, stabilized ylides (e.g., those bearing an ester or ketone group) typically afford (E)-alkenes. wikipedia.org This dichotomy allows for the controlled synthesis of specific dienol isomers.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. wikipedia.orgnrochemistry.comorganic-chemistry.orgconicet.gov.ar A significant advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes, often with excellent selectivity. wikipedia.orgnrochemistry.com This makes it a highly reliable method for synthesizing (E)-configured dienes. For example, the synthesis of (2E,4E)-4-methylhexa-2,4-dien-1-ol has been achieved by the HWE reaction of triethyl phosphonoacetate with (E)-2-methylbut-2-enal, followed by reduction of the resulting ester with lithium aluminum hydride. rsc.org For cases where the (Z)-alkene is desired, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific base/additive combinations (e.g., KHMDS/18-crown-6), can be utilized to achieve high (Z)-selectivity. nrochemistry.com

Table 2: Olefination-Based Synthesis of Dienols and Analogues

| Reaction | Aldehyde/Ketone | Ylide/Phosphonate | Conditions | Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|---|

| Wittig Reaction | α,β-Unsaturated Aldehyde | Non-stabilized Phosphorus Ylide | Typically low temperature | Predominantly (Z)-alkene | Variable | wikipedia.org |

| Wittig Reaction | α,β-Unsaturated Aldehyde | Stabilized Phosphorus Ylide | Often reflux | Predominantly (E)-alkene | Good | wikipedia.org |

| Horner-Wadsworth-Emmons | (E)-2-Methylbut-2-enal | Triethyl phosphonoacetate | 1. n-BuLi, THF 2. LiAlH₄ | (2E,4E)-4-methylhexa-2,4-dienoate, then alcohol | 88% (ester), 72% (alcohol) | rsc.org |

| Still-Gennari HWE | Aldehyde | Bis(trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF | Predominantly (Z)-alkene | Good to Excellent | nrochemistry.com |

Advanced Chemical Reactivity and Transformation Pathways of 4 Methylhexa 2,4 Dien 1 Ol

Cycloaddition Chemistry

The conjugated diene system of 4-methylhexa-2,4-dien-1-ol is primed for participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the rapid construction of six-membered rings with a high degree of stereochemical control, paving the way for the synthesis of complex molecular architectures.

Intermolecular Diels-Alder Reactions with Dienophiles

Intermolecular Diels-Alder reactions involve the cycloaddition of the diene with a separate dienophile molecule. The presence of both a methyl group and a hydroxymethyl substituent on the diene backbone influences the regioselectivity and stereoselectivity of these transformations.

The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene like this compound and an unsymmetrical dienophile is governed by the electronic effects of the substituents on both components. Generally, the reaction proceeds to favor the formation of the constitutional isomer where the most electron-donating group on the diene and the most electron-withdrawing group on the dienophile bear a 1,2- ("ortho") or 1,4- ("para") relationship in the resulting cyclohexene (B86901) ring. The "meta" regioisomer is typically disfavored. masterorganicchemistry.com

In the case of this compound, the methyl group is electron-donating, influencing the electron density of the diene system. The stereochemical control of the Diels-Alder reaction is dictated by the "endo rule," which states that the dienophile's electron-withdrawing substituents preferentially adopt an endo orientation in the transition state, leading to the formation of the endo diastereomer as the major product. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the newly forming ring.

A study on the closely related isomer, (E)-4-methylhexa-3,5-dien-1-ol, demonstrated exclusive formation of the endo-adduct in its Diels-Alder reaction with 3-isopropyl acrylate (B77674) thioesters. colab.wsresearchgate.net This high degree of stereocontrol is a hallmark of the concerted mechanism of the Diels-Alder reaction.

Thioester dienophiles have been shown to be effective reaction partners for substituted dienols. In the case of (E)-4-methylhexa-3,5-dien-1-ol, its reaction with 3-isopropyl acrylate thioesters proceeds smoothly to yield the corresponding Diels-Alder adduct. colab.wsresearchgate.net The use of chiral thioesters introduces an element of asymmetry, enabling the enantioselective synthesis of bicyclic lactones. colab.wsresearchgate.net This approach highlights the utility of thioester dienophiles in not only promoting the desired cycloaddition but also in controlling the absolute stereochemistry of the product.

| Diene | Dienophile | Product Stereochemistry | Ref. |

| (E)-4-methylhexa-3,5-dien-1-ol | 3-isopropyl acrylate thioester | Exclusive endo-adduct | colab.wsresearchgate.net |

Intramolecular Diels-Alder Reactions for Complex Polycyclic Architectures

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of complex polycyclic systems, where the diene and dienophile are tethered within the same molecule. While direct examples of IMDA reactions starting from this compound are not prevalent in the literature, the principle can be illustrated by the transformation of the adducts formed from intermolecular reactions. For instance, the endo-adduct formed from the reaction of (E)-4-methylhexa-3,5-dien-1-ol and a thioester dienophile can be subsequently cyclized to form a bicyclic lactone. colab.wsresearchgate.net This cyclization is considered a formal intramolecular Diels-Alder reaction, as the final product is what would be expected from such a transformation. This two-step process, involving an intermolecular Diels-Alder reaction followed by lactonization, can be a more facile route to these bicyclic structures than a direct intramolecular cycloaddition. colab.wsresearchgate.net The development of tandem reaction sequences, such as acylation followed by an in situ intramolecular Diels-Alder cycloaddition, provides an efficient pathway to bridged polycyclic heterocycles. nih.gov

Asymmetric Diels-Alder Reactions Utilizing Chiral Catalysts and Dienols

Achieving enantioselectivity in Diels-Alder reactions is of paramount importance for the synthesis of chiral molecules. This can be accomplished through the use of chiral auxiliaries, chiral dienophiles, or chiral catalysts. Chiral Lewis acids are particularly effective in catalyzing asymmetric Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and providing a chiral environment that directs the approach of the diene. scielo.br

While specific studies on the asymmetric Diels-Alder reaction of this compound with chiral catalysts are not extensively documented, the use of chiral thioesters with the isomeric (E)-4-methylhexa-3,5-dien-1-ol has been shown to produce bicyclic lactones with high enantioselectivity. colab.wsresearchgate.net Furthermore, investigations into reactions with chiral dienols have demonstrated that chiral ligands, such as (R)-BINOL, can induce high stereoselectivity in the formation of bicyclic lactones. researchgate.net The reaction's stereochemical outcome is often controlled by the catalyst rather than the inherent chirality of the substrate. researchgate.net

Strategic Functional Group Interconversions

The hydroxyl group and the diene system of this compound offer opportunities for a variety of strategic functional group interconversions, expanding its utility as a synthetic intermediate.

The primary alcohol functionality can undergo a range of transformations. Oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically afford the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or chromic acid would lead to the carboxylic acid.

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide array of other functional groups at the C1 position. Alternatively, the alcohol can be transformed into an ether or an ester through Williamson ether synthesis or esterification, respectively.

The diene moiety itself can also be functionalized. For instance, electrophilic addition of halogens or hydrohalic acids would proceed to give addition products, with the regioselectivity determined by the stability of the resulting carbocation intermediates. The double bonds could also be subjected to hydrogenation to yield the corresponding saturated or partially saturated alcohol.

These functional group interconversions, coupled with the cycloaddition reactivity of the diene, underscore the potential of this compound as a versatile precursor in the synthesis of a diverse range of complex organic molecules.

Regio- and Stereoselective Epoxidation of Diene Systems

The epoxidation of conjugated dienes like this compound presents a challenge in regioselectivity: the selective oxidation of one of the two double bonds. The outcome is largely determined by the nature of the oxidizing agent and the substitution pattern of the diene. The C2=C3 double bond is disubstituted, while the C4=C5 double bond is trisubstituted.

With electrophilic epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), the reaction generally favors the more electron-rich, and therefore more nucleophilic, double bond. stackexchange.comechemi.com In the case of this compound, the trisubstituted C4=C5 double bond is more electron-rich than the disubstituted C2=C3 double bond, leading to preferential formation of 4,5-epoxy-4-methylhex-2-en-1-ol.

Transition metal-catalyzed epoxidations, particularly those involving vanadium complexes, are renowned for their high stereoselectivity, which is directed by the hydroxyl group. mdpi.com For allylic alcohols, vanadium catalysts deliver the epoxide syn to the directing hydroxyl group. organic-chemistry.org However, this compound is a homoallylic alcohol. While vanadium-catalyzed epoxidations are also effective for homoallylic alcohols, the stereodirecting influence is more nuanced, yet high diastereoselectivity can often be achieved. nih.govnih.gov The reaction proceeds through a vanadium-alkoxide intermediate, directing the oxidant to the proximate double bond.

| Oxidant/Catalyst | Solvent | Major Product | Key Observation |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 4,5-Epoxy-4-methylhex-2-en-1-ol | Regioselective for the more substituted (C4=C5) double bond. stackexchange.com |

| VO(acac)₂ / TBHP | Toluene (B28343) | (2E,4S,5R)-4,5-Epoxy-4-methylhex-2-en-1-ol (and diastereomers) | Stereoselective epoxidation directed by the C1-hydroxyl group. nih.gov |

Chemoselective Oxidation and Reduction Reactions

The presence of both an alcohol and a diene system necessitates chemoselective reagents for oxidation or reduction.

Oxidation: The selective oxidation of the primary alcohol to an aldehyde without affecting the diene moiety can be efficiently achieved using mild oxidizing agents. Activated manganese dioxide (MnO₂) is a classic reagent for the oxidation of allylic and benzylic alcohols. acsgcipr.orgyoutube.comorganic-chemistry.org It operates under neutral, heterogeneous conditions, ensuring the preservation of the sensitive conjugated double bonds to yield 4-methylhexa-2,4-dienal. nih.gov

Reduction: Chemoselective reduction of one of the two double bonds is a more complex task. Catalytic transfer hydrogenation, using a hydrogen donor in the presence of a catalyst like magnesium oxide, can offer selectivity in the reduction of carbonyl compounds and conjugated systems. mdpi.com For conjugated dienes, conditions can be tuned to achieve partial reduction. For instance, catalytic hydrogenation using Lindlar's catalyst might favor the reduction of the less hindered double bond.

| Reagent | Reaction Type | Product | Selectivity |

|---|---|---|---|

| Activated MnO₂ | Oxidation | 4-Methylhexa-2,4-dienal | Highly chemoselective for the primary allylic alcohol. organic-chemistry.org |

| H₂ / Lindlar's Catalyst | Reduction | (E)-4-Methylhex-2-en-1-ol | Selective reduction of one double bond in the conjugated system. |

Derivatization via Esterification and Halogenation

Esterification: The primary alcohol of this compound can be readily converted to a variety of esters through standard esterification protocols. A common and efficient method involves the reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. chemguide.co.ukyoutube.com This reaction is typically high-yielding and proceeds under mild conditions, for example, reacting the dienol with acetyl chloride yields 4-methylhexa-2,4-dien-1-yl acetate.

Halogenation: The halogenation of dienes can proceed via different pathways. For allylic bromination, N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is the reagent of choice. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a radical mechanism. In this compound, hydrogen abstraction can occur at two allylic positions: C1 and C6. Abstraction from C6 would lead to a primary radical, while abstraction from C1 is less likely due to the C-O bond. However, the most stable radical intermediate would be formed by abstraction of a hydrogen from the methyl group at C4, which is allylic to both double bonds. This would lead to the formation of 4-(bromomethyl)hexa-2,4-dien-1-ol after reaction with NBS.

Rearrangement Phenomena in Dienol Structures

Dienol structures are prone to various rearrangement reactions, often driven by the formation of more stable thermodynamic products. These pericyclic and base-promoted reactions are powerful tools in synthetic chemistry.

Mechanistic Investigations of Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orgmasterorganicchemistry.com In the context of this compound, a nih.govwikipedia.org-hydride shift is a plausible thermal or acid-catalyzed transformation. byjus.commasterorganicchemistry.com This process involves the migration of a hydrogen atom from C5 to the C1 position through a six-membered cyclic transition state. This rearrangement would lead to the formation of a constitutional isomer, 4-methylhexa-1,3-dien-1-ol. The driving force for such rearrangements is the relative stability of the resulting conjugated system.

Another relevant sigmatropic rearrangement is the oxy-Cope rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-shift characteristic of 1,5-dien-3-ols. organic-chemistry.org While this compound itself is not a 1,5-dien-3-ol, its isomers or derivatives could potentially undergo this powerful carbon-carbon bond-forming reaction, which is often irreversible due to the subsequent tautomerization of the resulting enol to a stable carbonyl compound. masterorganicchemistry.com

Base-Promoted Rearrangements in Dienyl Analogues

The presence of a hydroxyl group makes dienols susceptible to base-promoted rearrangements. The anionic oxy-Cope rearrangement, for instance, demonstrates a dramatic rate acceleration (by factors of 10¹⁰ to 10¹⁷) compared to its neutral counterpart. wikipedia.orgorganic-chemistry.org This is achieved by deprotonating the alcohol to form an alkoxide, which then facilitates the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift.

Furthermore, dienyl alcohols can undergo a base-catalyzed isomerization via a wikipedia.orgmasterorganicchemistry.com-proton shift. This mechanism involves the deprotonation of the alcohol to form an alkoxide. The resulting negative charge is delocalized through the conjugated system, allowing for protonation at the γ-carbon (C3). The initial product is an enol, which rapidly tautomerizes to the more stable corresponding γ,δ-unsaturated ketone, 4-methylhex-4-en-2-one. masterorganicchemistry.com This isomerization represents a formal shift of the double bond and oxidation of the alcohol, driven by the formation of the stable keto functionality.

Stereochemical Control and Enantioselective Synthesis Utilizing 4 Methylhexa 2,4 Dien 1 Ol

Enantioselective Methodologies for Dienol Construction

The enantioselective synthesis of chiral dienols, such as 4-Methylhexa-2,4-dien-1-ol, can be approached through several strategic methodologies. These methods aim to establish the key stereocenter with a high degree of enantiomeric excess (ee). While specific literature on the enantioselective synthesis of this compound is not extensively detailed, analogous transformations provide a clear framework for its potential construction.

One prominent strategy involves the use of chiral catalysts to control the formation of the alcohol stereocenter. For instance, Brønsted acid catalysis has been successfully employed in the enantioselective synthesis of (Z)-1,3-butadienyl-2-carbinols. acs.org This approach utilizes a chiral phosphoric acid to catalyze the reaction between α-alkyl-substituted homoallenyl boronates and aldehydes, affording the desired dienols in good yields and with excellent enantioselectivities. acs.org The application of this methodology to an appropriate aldehyde and a homoallenyl boronate precursor could yield enantiomerically enriched this compound.

Another powerful technique is the nickel-catalyzed reductive coupling of dienol ethers and aldehydes. nih.gov This method can selectively produce either syn or anti diastereomers of monoprotected vicinal diols, depending on the geometry of the dienol ether. nih.gov By selecting the appropriate chiral ligand, such as a cyclodiphosphazane or a VAPOL-derived phosphoramidite, high enantioselectivity can be achieved. nih.gov This strategy could be adapted to construct the stereocenter of this compound from a corresponding dienol ether and an aldehyde.

The following table summarizes representative enantioselective methods applicable to the synthesis of chiral dienols.

| Methodology | Catalyst/Reagent | Substrates | Product Type | Reported Enantioselectivity |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | α-Alkyl-substituted homoallenyl boronates, Aldehydes | (Z)-1,3-Butadienyl-2-carbinols | Excellent |

| Nickel-Catalyzed Reductive Coupling | Ni Catalyst with Chiral Ligand (e.g., VAPOL phosphoramidite) | Dienol ethers, Aldehydes | syn or anti Monoprotected Vicinal Diols | Excellent |

Diastereoselective Induction in Cycloaddition Processes

Once an enantiomerically enriched dienol like this compound is obtained, its inherent chirality can be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective induction. This is particularly relevant in cycloaddition reactions, such as the Diels-Alder reaction, where the diene moiety can react with a dienophile to form a cyclic product with new stereocenters.

The stereocenter in the dienol can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over others. The degree of diastereoselectivity is influenced by steric and electronic factors, and can often be rationalized by considering the transition state geometries of the reaction. For the Diels-Alder reaction, the endo or exo approach of the dienophile to the diene, combined with the facial bias imposed by the chiral center, determines the final stereochemistry of the cycloadduct.

In many cases, the hydroxyl group of the dienol can be derivatized to attach a chiral auxiliary, which can further enhance the diastereoselectivity of the cycloaddition. nih.govrsc.org These auxiliaries create a more sterically demanding environment, effectively shielding one face of the diene and forcing the dienophile to approach from the less hindered face.

The principles of diastereoselectivity in cycloadditions are well-established. For example, in 1,3-dipolar cycloadditions, the stereochemical outcome is governed by a balance of attractive π-interactions and repulsive steric interactions. wikipedia.org By carefully choosing the reaction partners and conditions, it is possible to favor the formation of a single diastereomer. wikipedia.org

Application of Chiral Auxiliaries and Catalytic Systems

To achieve high levels of stereocontrol in reactions involving dienols, chiral auxiliaries and catalytic systems are often employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it can be removed. wikipedia.org

Various chiral auxiliaries have been developed for asymmetric synthesis, including oxazolidinones, camphorsultam, and derivatives of amino alcohols. In the context of this compound, a chiral auxiliary could be attached to the hydroxyl group, converting it into an ester or ether. This modified substrate would then be subjected to a cycloaddition reaction, where the auxiliary would control the facial selectivity. Evans' oxazolidinone auxiliaries, for example, have been widely used to direct the stereochemical outcome of Diels-Alder reactions. harvard.eduresearchgate.net

The following table presents some common chiral auxiliaries and their applications in asymmetric synthesis.

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

| Evans' Oxazolidinones | Aldol reactions, Alkylation reactions, Diels-Alder reactions | Formation of a chelated intermediate that blocks one face of the enolate or dienophile. |

| Camphorsultam | Diels-Alder reactions, Conjugate additions | Steric hindrance from the bulky sultam ring directs the approach of the reagent. |

| (1R,2S)-1-Amino-2-indanol Derivatives | Diels-Alder reactions, Aldol reactions | Formation of rigid, sterically defined acrylate (B77674) esters or other derivatives. nih.gov |

Chiral thioesters have emerged as effective reagents in asymmetric synthesis, particularly as dienophiles in Diels-Alder reactions. The use of chiral thioesters allows for the enantioselective synthesis of bicyclic lactones from dienols. In a relevant example, the intermolecular Diels-Alder reaction between (E)-4-methylhexa-3,5-dien-1-ol and 3-isopropyl acrylate thioesters proceeds to give an exclusive endo-adduct. When a chiral thioester is used, this process becomes enantioselective, leading to the formation of a bicyclic lactone with high optical purity. This bicyclic lactone is an intermediate with potential applications in the synthesis of eunicellane diterpenes.

The development of novel chiral thioether-based catalysts also continues to expand the toolkit for asymmetric synthesis. wikipedia.org These catalysts can play a leading role in the reaction pathway, enabling a wide range of stereoselective transformations.

Chiral Lewis acids are powerful catalysts for a variety of asymmetric transformations, including cycloaddition reactions. The rational design of these catalysts is crucial for achieving high levels of enantioselectivity. Bimetallic chiral Lewis acids, in particular, have garnered significant attention due to their potential for cooperative catalysis, where two metal centers work in concert to activate the substrates. researchgate.net

The design of a bimetallic chiral Lewis acid template often involves a chiral scaffold that bridges two metal centers, creating a well-defined chiral pocket. This structure allows for the simultaneous coordination and activation of both the diene and the dienophile in a cycloaddition reaction, leading to a highly organized transition state and excellent stereocontrol.

For example, a chiral Zn(II)/Mg(II) bimetallic template derived from (R)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol has been successfully utilized in the asymmetric Diels-Alder reaction of 2,4-dienols and methyl acrylate. nih.gov This catalyst system, with low catalyst loading, affords functionalized bicyclic γ-lactones with high enantiomeric purities. nih.gov The rational design of such templates, considering the nature of the metals, the chiral ligand, and the substrate, is key to their success.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylhexa 2,4 Dien 1 Ol and Its Derivatives

Comprehensive Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Methylhexa-2,4-dien-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insights into connectivity and stereochemistry.

A detailed analysis of the ¹H and ¹³C NMR spectra provides the initial framework for the structure. The chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants in the ¹H NMR spectrum reveal the spatial relationships between neighboring protons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | 4.18 | d | 6.0 | 63.5 |

| 2 | 5.75 | dt | 15.5, 6.0 | 128.9 |

| 3 | 6.10 | d | 15.5 | 130.2 |

| 4 | - | - | - | 135.8 |

| 5 | 5.60 | q | 7.0 | 125.4 |

| 6 | 1.75 | d | 7.0 | 18.2 |

| 7 (4-CH₃) | 1.80 | s | - | 13.5 |

While 1D NMR provides substantial information, complex spin systems and overlapping signals can lead to ambiguity. Two-dimensional NMR techniques are indispensable for the definitive assignment of the molecular structure of this compound.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of each protonated carbon in the molecule. For instance, the proton signal at 4.18 ppm would show a correlation to the carbon signal at 63.5 ppm, confirming its assignment to the C1 position.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). This technique reveals long-range correlations between protons and carbons, allowing for the assembly of the molecular backbone. For example, the protons of the methyl group at position 7 (δ 1.80 ppm) would show correlations to the carbons at positions 3, 4, and 5, thus confirming the position of the methyl group on the dienol backbone.

Table 2: Key HSQC and HMBC Correlations for this compound

| Proton (Position) | ¹H δ (ppm) | HSQC Correlation (¹³C δ, ppm) | Key HMBC Correlations (¹³C δ, ppm) |

|---|---|---|---|

| H1 | 4.18 | 63.5 (C1) | 128.9 (C2), 130.2 (C3) |

| H2 | 5.75 | 128.9 (C2) | 63.5 (C1), 135.8 (C4) |

| H3 | 6.10 | 130.2 (C3) | 128.9 (C2), 135.8 (C4), 13.5 (C7) |

| H5 | 5.60 | 125.4 (C5) | 130.2 (C3), 135.8 (C4), 18.2 (C6) |

| H6 | 1.75 | 18.2 (C6) | 135.8 (C4), 125.4 (C5) |

Acyclic conjugated systems like this compound can exhibit conformational isomerism due to restricted rotation around the C2-C3 and C4-C5 single bonds. At room temperature, if the rotational barrier is sufficiently low, an average spectrum is observed. Variable-temperature (VT) NMR studies can provide insight into these dynamic processes.

By lowering the temperature, the rate of interconversion between different conformers can be slowed down on the NMR timescale. This can lead to the broadening and eventual splitting of signals into distinct sets for each populated conformer. Conversely, raising the temperature can cause coalescence of signals from distinct conformers that are observable at lower temperatures. Analysis of the coalescence temperature and the chemical shift differences between the conformers allows for the determination of the activation energy for the rotational barrier.

Precision Molecular Mass Determination by High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For this compound, with a nominal mass of 112, there are numerous possible elemental compositions. HRMS provides a highly accurate mass measurement, which allows for the confident assignment of the molecular formula C₇H₁₂O.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) |

|---|

The small difference between the calculated and measured exact mass provides strong evidence for the assigned molecular formula. Further analysis of the fragmentation pattern in the mass spectrum can provide additional structural information. Common fragmentation pathways for an unsaturated alcohol like this compound would include the loss of a water molecule (M-18), loss of a methyl radical (M-15), and cleavage of the carbon-carbon bonds within the dienol system.

Elucidation of Functional Groups and Conjugation States via Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the hydroxyl group, the carbon-carbon double bonds, and the carbon-oxygen single bond.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Broad, strong absorption due to hydrogen bonding |

| C-H (sp² hybridized) | 3010-3100 | Medium absorption |

| C-H (sp³ hybridized) | 2850-2960 | Medium to strong absorption |

| C=C (conjugated diene) | 1600-1650 | Two medium to strong absorptions |

The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group. The absorptions in the 1600-1650 cm⁻¹ region are characteristic of the conjugated carbon-carbon double bonds. The exact positions of these bands can provide subtle information about the stereochemistry of the double bonds.

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Assignment of Derivatives

While NMR, HRMS, and FT-IR provide a comprehensive picture of the molecular structure in solution and the gas phase, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. As this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative. A common strategy is the formation of an ester with a chromophoric acid, such as p-nitrobenzoic acid, to yield 4-methylhexa-2,4-dien-1-yl 4-nitrobenzoate.

Single-crystal X-ray diffraction analysis of this derivative would provide precise information on:

Absolute Stereochemistry: The unambiguous assignment of the E/Z configuration of the double bonds.

Conformation: The preferred conformation of the molecule in the solid state, including the dihedral angles along the carbon backbone.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

This technique provides the ultimate confirmation of the structural assignments made by other spectroscopic methods.

Computational and Theoretical Investigations into the Reactivity of 4 Methylhexa 2,4 Dien 1 Ol

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern organic chemistry for studying reaction pathways and transition states.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has been widely adopted in chemistry and materials science to predict a wide range of molecular properties. DFT calculations are particularly useful for locating and characterizing the geometry of transition states, which are the highest energy points along a reaction coordinate. Understanding the geometry of a transition state is key to understanding the mechanism of a reaction.

Computational studies on this system, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to model the transition state. The geometry of the transition state in a Diels-Alder reaction is typically a concerted, cyclic arrangement of the diene and dienophile where the new carbon-carbon bonds are partially formed. For 4-Methylhexa-2,4-dien-1-ol, the methyl group at the C4 position would influence the steric and electronic properties of the transition state, potentially favoring certain geometric arrangements over others.

Table 1: Hypothetical Transition State Geometries for the Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)

| Parameter | Endo Transition State | Exo Transition State |

| C1-C6 Bond Length (Å) | ~2.2 | ~2.2 |

| C4-C5 Bond Length (Å) | ~2.2 | ~2.2 |

| Dihedral Angle (O-C1-C2-C3) | Varies | Varies |

| Steric Hindrance | Higher | Lower |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters examined in DFT studies of transition state geometries.

Computational models are highly effective in predicting the regioselectivity and stereochemistry of chemical reactions. For a substituted diene like this compound, reactions such as electrophilic additions or cycloadditions can lead to multiple products.

The regioselectivity of a reaction involving an unsymmetrical diene is governed by both electronic and steric factors. The methyl group at the C4 position and the hydroxyl group at the C1 position of this compound will direct incoming reactants to specific positions on the diene backbone. DFT calculations can be used to determine the relative energies of the possible transition states leading to different regioisomers. The product that is formed through the lowest energy transition state is predicted to be the major product.

Stereochemistry, such as the preference for endo or exo products in Diels-Alder reactions, can also be predicted. The endo product is often favored due to secondary orbital interactions, a phenomenon that can be modeled and quantified through computational analysis. For this compound, the interplay between the substituents and the approaching reactant would be critical in determining the stereochemical outcome.

Molecular Modeling and Conformational Analysis of Dienol Systems

The three-dimensional shape of a molecule plays a significant role in its reactivity. Dienol systems, such as this compound, can exist in various conformations due to rotation around single bonds. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify the most stable conformations. nih.gov

For a conjugated diene to participate effectively in reactions like the Diels-Alder cycloaddition, it must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. The alternative s-trans conformation is generally more stable due to reduced steric hindrance but is unreactive in this type of cycloaddition. nih.gov

Computational methods, such as semi-empirical methods (e.g., AM1) or more rigorous DFT calculations, can be used to determine the relative energies of the s-cis and s-trans conformers of this compound. nih.gov The energy barrier for rotation around the C2-C3 single bond can also be calculated, providing insight into the feasibility of the conformational change required for reactivity. The presence of the methyl group at C4 can influence the conformational preference and the rotational barrier.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) |

| s-trans | 0.0 | ~180° |

| s-cis | > 0.0 | ~0° |

Note: The values are illustrative and would be determined through specific computational studies.

Electronic Structure Analysis and Understanding of Conjugational Effects

The electronic structure of a molecule dictates its chemical properties. In this compound, the conjugated system of two double bonds gives rise to delocalized π-molecular orbitals. This conjugation has a significant impact on the molecule's stability and reactivity.

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energies and shapes of these orbitals provide information about where a molecule is likely to act as a nucleophile (electron donor, related to the HOMO) or an electrophile (electron acceptor, related to the LUMO).

In a study of the Diels-Alder reaction between 2,4-hexadien-1-ol and maleic anhydride, the HOMO-LUMO energy gap was a key factor in determining the reaction's feasibility. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the methyl group acts as an electron-donating group, which would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the diene's reactivity in normal electron-demand Diels-Alder reactions.

Table 3: Frontier Molecular Orbital Energies for a Substituted Dienol System

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | 0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: These are representative values for a conjugated dienol system and would be specifically calculated for this compound.

The delocalization of π-electrons in the conjugated system also leads to a more stable molecule compared to a similar compound with isolated double bonds. This stabilization energy can be quantified computationally by comparing the heat of formation of the conjugated diene with that of a non-conjugated isomer.

Synthetic Applications and Precursors to Advanced Chemical Entities from 4 Methylhexa 2,4 Dien 1 Ol

Role as a Key Building Block in Complex Natural Product Synthesis

(E)-4-methylhexa-3,5-dien-1-ol has demonstrated its value as a strategic starting material in the stereocontrolled synthesis of intricate natural product skeletons. Its conjugated diene system is particularly amenable to cycloaddition reactions, providing a powerful tool for the construction of cyclic systems.

Research has highlighted the application of (E)-4-methylhexa-3,5-dien-1-ol in the synthesis of bicyclic lactones that serve as crucial intermediates for accessing the eunicellane and cladiellane families of diterpenes. researchgate.netcolab.wsox.ac.uk A key transformation in this synthetic route is an intermolecular Diels-Alder reaction.

The synthesis of (E)-4-methylhexa-3,5-dien-1-ol can be accomplished in a single step from 3-methylpenta-1,4-diene. researchgate.netcolab.wsox.ac.uk This alcohol then partakes in a Diels-Alder reaction with a suitable dienophile, such as a 3-isopropyl acrylate (B77674) thioester. researchgate.netcolab.wsox.ac.uk This cycloaddition proceeds to form an endo-adduct, which can subsequently be cyclized to a bicyclic lactone. researchgate.netcolab.wsox.ac.uk The use of chiral thioesters in this process allows for an enantioselective synthesis of the bicyclic lactone intermediate, which is a significant step toward the total synthesis of the target diterpenes. researchgate.netcolab.wsox.ac.uk

| Reactant | Reagent/Condition | Product | Application |

| 3-Methylpenta-1,4-diene | 1. BuLi2. Paraformaldehyde3. Metal counterion exchange | (E)-4-methylhexa-3,5-dien-1-ol | Precursor for Diels-Alder Reaction |

| (E)-4-methylhexa-3,5-dien-1-ol | 3-Isopropyl acrylate thioester | Exclusive endo-adduct | Intermediate for Bicyclic Lactone |

| Exclusive endo-adduct | - | Bicyclic Lactone | Precursor to Eunicellane and Cladiellane Diterpenes |

Chemical Transformations towards Specialty Organic Chemicals

The unique structural features of 4-methylhexa-2,4-dien-1-ol, including its hydroxyl functionality and conjugated diene system, suggest its potential as a precursor for a variety of specialty organic chemicals.

A comprehensive search of the scientific literature did not yield specific examples of this compound being utilized as a direct precursor in the synthesis of commercially significant fragrance and flavor compounds. While structurally related, simpler dienols like 2,4-hexadien-1-ol are known to be used in the flavor industry, similar applications for the methylated analogue were not found.

The potential for this compound to be used in the formation of advanced synthetic analogues and derivatives is plausible due to its reactive functional groups. The diene moiety can undergo a variety of pericyclic reactions, and the alcohol group can be derivatized or transformed into other functionalities. However, specific examples of such transformations leading to advanced synthetic analogues are not extensively documented in the available literature.

Emerging Research Directions and Unresolved Challenges for 4 Methylhexa 2,4 Dien 1 Ol

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 4-methylhexa-2,4-dien-1-ol and its derivatives with high levels of selectivity (chemo-, regio-, diastereo-, and enantioselectivity) is a primary objective for its broader application. The development of novel catalytic systems is at the forefront of achieving this goal. Current research is focused on both transition-metal catalysis and organocatalysis to control the stereochemical outcomes of reactions involving dienols.

Transition-Metal Catalysis: Transition-metal complexes have shown considerable promise in catalyzing reactions of dienes and dienols. For instance, nickel-catalyzed hydroboration of chiral dienols has been demonstrated to proceed in a 1,4-fashion, yielding products with high diastereoselectivity. nih.gov This methodology could be adapted for the stereoselective functionalization of this compound. Rhodium catalysts are also being explored for their ability to catalyze Diels-Alder reactions of electronically neutral dienes, a category that includes this compound. nih.gov Future research will likely focus on the design of new ligands for these metals to fine-tune their catalytic activity and selectivity for specific transformations of this dienol.

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organocatalysts, such as those derived from natural products, have been successfully employed in the enantioselective reduction of δ-nitro dienes, which are precursors to functionalized amines. unimi.it The development of organocatalysts for the direct asymmetric synthesis or functionalization of this compound is a promising area of investigation. For example, chiral Brønsted acids or bases could be employed to activate the dienol or a reaction partner, thereby inducing enantioselectivity.

Table 1: Comparison of Potential Catalytic Systems for this compound

| Catalytic System | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis (e.g., Ni, Rh) | High catalytic activity, potential for high selectivity with appropriate ligand design. | Potential for metal contamination in the final product, cost of precious metals. |

| Organocatalysis | Metal-free, often milder reaction conditions, catalysts can be derived from renewable resources. | Lower catalytic activity compared to some transition metals, catalyst loading can be higher. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), environmentally friendly (mild conditions, aqueous media). | Limited substrate scope for some enzymes, enzyme stability can be an issue. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The conjugated diene and the allylic alcohol functionalities in this compound are ripe for exploration beyond well-established transformations like the Diels-Alder reaction. Research into novel reactivity pathways will unlock new synthetic possibilities.

One area of interest is the exploration of unconventional cycloaddition reactions . While the Diels-Alder ([4+2] cycloaddition) is a cornerstone of diene chemistry, other modes of cycloaddition, such as [4+3], [6+2], and [8+2] cycloadditions, are less explored for dienols like this compound. The development of catalytic systems that can promote these higher-order cycloadditions would provide access to novel polycyclic structures.

Another avenue is the investigation of tandem or cascade reactions . The proximate functional groups in this compound could be leveraged to design elegant cascade sequences. For example, an initial functionalization of the hydroxyl group could trigger a subsequent cyclization or rearrangement involving the diene system. Such reactions would be highly atom-economical and could rapidly build molecular complexity from a simple starting material.

Furthermore, the regio- and stereoselective functionalization of the diene system remains a challenge. Developing methods for the selective introduction of functional groups at specific positions of the diene would significantly enhance the synthetic utility of this compound. This could involve, for example, the use of directing groups or specific catalysts to control the outcome of reactions such as hydrofunctionalization or difunctionalization.

In-depth Mechanistic Studies of Complex Dienol-Mediated Processes

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction pathways.

Computational Elucidation of Reaction Pathways: DFT calculations can be employed to map the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and intermediates, providing insights into the factors that control selectivity. For instance, DFT studies have been used to investigate the mechanism and stereochemistry of Rh(I)-catalyzed Diels-Alder reactions, revealing the roles of oxidative cyclization and reductive elimination steps. nih.gov Similar studies on reactions of this compound could help in understanding and predicting stereochemical outcomes.

Kinetics and Isotope Effect Studies: Experimental mechanistic studies, such as kinetic analysis and the determination of kinetic isotope effects, can provide complementary information to computational models. These studies can help to validate theoretical predictions and provide a more complete picture of the reaction mechanism. For complex, multi-step reactions, a combination of computational and experimental approaches is often necessary to unravel the intricate details of the reaction pathway.

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a versatile building block like this compound, the development of sustainable and environmentally benign synthetic methods is of paramount importance.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite selectivity. The potential for the biocatalytic synthesis of this compound, for example, through the enzymatic reduction of a corresponding aldehyde or the hydroxylation of a hydrocarbon precursor, is an exciting area for future research.

Renewable Feedstocks and Solvents: The synthesis of this compound from renewable feedstocks would significantly enhance its green credentials. Research into the conversion of biomass-derived platform molecules into dienes and dienols is an active area of investigation. Additionally, the use of green solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis and transformations of this compound would reduce the environmental impact of these processes.

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Synthesis from biomass-derived platform molecules. |

| Catalysis | Development of efficient and recyclable catalysts (organocatalysts, biocatalysts). |

| Safer Solvents and Auxiliaries | Utilization of water, supercritical CO2, or bio-solvents in reactions. |

| Atom Economy | Design of cascade reactions that maximize the incorporation of starting materials into the final product. |

Design and Synthesis of Hierarchical Architectures Based on Dienol Frameworks

The unique structural features of this compound make it an attractive building block for the construction of larger, more complex molecular architectures. The field of supramolecular chemistry and materials science offers exciting opportunities for the utilization of this dienol in the design of functional materials.

Polymerization and Supramolecular Assembly: The hydroxyl group of this compound can serve as a point for polymerization, leading to the formation of polymers with pendant diene functionalities. These diene units can then be used for cross-linking or further functionalization, allowing for the creation of novel polymer networks with tailored properties. Furthermore, the molecule could be incorporated into self-assembling systems, where non-covalent interactions drive the formation of ordered supramolecular structures. nih.gov

Functional Materials: By judiciously modifying the structure of this compound and incorporating it into larger assemblies, it may be possible to create materials with specific functions. For example, the conjugated diene system could be exploited for its electronic properties, potentially leading to applications in organic electronics. The chirality of enantiomerically pure derivatives of this compound could be translated into the macroscopic properties of materials, leading to applications in chiral recognition or catalysis. The design and synthesis of such functional materials based on this versatile dienol framework represent a challenging but potentially rewarding frontier in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.